![molecular formula C14H20N2O4 B5556082 3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazoles and oxazolidinones are compounds known for their significant role in medicinal chemistry and organic synthesis. They often serve as key scaffolds for developing pharmaceutical agents due to their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of isoxazoles and oxazolidinones can involve domino reactions, including 1,3-dipolar cycloadditions and subsequent transformations. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Oxazolidinones, including the compound , have been identified as significant antibacterial agents due to their unique mechanism of inhibiting bacterial protein synthesis. This class of compounds has shown high activity against Gram-positive pathogens with a reduced potential for causing myelosuppression and monoamine oxidase inhibition, making them safer alternatives to existing treatments. Studies highlight the synthesis and in vitro activities of novel oxazolidinone analogs, demonstrating their effectiveness against a variety of clinically important human pathogens without rapid resistance development (Gordeev & Yuan, 2014), (Zurenko et al., 1996).
Anticancer Activity
A novel synthesis method for creating compounds with a similar core structure has been developed, demonstrating significant cytostatic activity against various leukemia cell lines. These findings suggest potential applications in cancer treatment, highlighting the importance of further research into their therapeutic properties and mechanisms of action (Janecki et al., 2006).
Anti-inflammatory and Analgesic Effects
The compound and its derivatives have shown promising anti-inflammatory and analgesic activities in preclinical studies. This indicates a potential for the development of new treatments for conditions characterized by inflammation and pain, urging further investigation into their efficacy and safety profiles (Abbady & Youssef, 2014).
Cyclooxygenase Inhibition
Research on isoxazole derivatives related to the compound has identified them as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. This selectivity could lead to the development of new anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors (Vitale et al., 2013).
Synthesis and Methodology Advances
The compound's chemical structure has facilitated advances in synthetic methodologies, including the efficient preparation of related oxazolidin-2-one derivatives. These advances not only contribute to the drug discovery process but also enable the exploration of novel therapeutic agents with potential applications across a range of diseases (Greco et al., 2014).
Eigenschaften
IUPAC Name |
3-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-8-11-9-19-14(18)16(11)7-12-6-13(15-20-12)10-4-2-1-3-5-10/h6,10-11,17H,1-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDSGWROBSEAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CN3C(COC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)
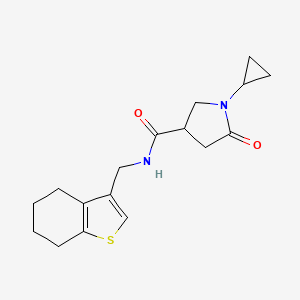
![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)
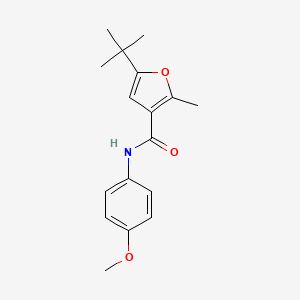
![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)
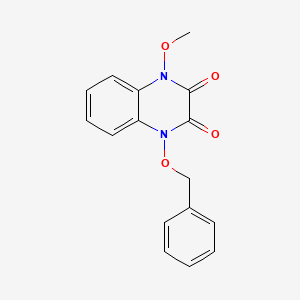
![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
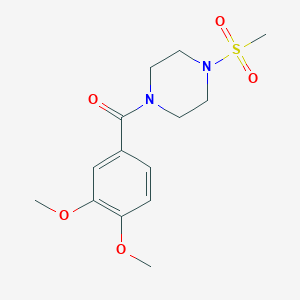
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
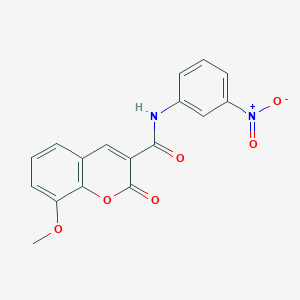
![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)